![molecular formula C18H27Cl2NO3 B14503327 Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate CAS No. 62805-11-2](/img/structure/B14503327.png)
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl ester group attached to an undecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate typically involves the reaction of 2,6-dichloropyridine with an appropriate alkylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between the pyridine ring and the undecanoate chain . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the development of agrochemicals, such as herbicides or insecticides.
Mecanismo De Acción
The mechanism of action of Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate can be compared with other pyridine derivatives, such as:
Ethyl 2-(6-chloropyridin-2-yl)acetate: This compound has a similar pyridine ring structure but differs in the position and number of chlorine atoms and the length of the alkyl chain.
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate: Another related compound with a shorter alkyl chain and a different functional group.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its reactivity and applications.
Propiedades
Número CAS |
62805-11-2 |
|---|---|
Fórmula molecular |
C18H27Cl2NO3 |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
ethyl 11-(2,6-dichloropyridin-3-yl)oxyundecanoate |
InChI |
InChI=1S/C18H27Cl2NO3/c1-2-23-17(22)11-9-7-5-3-4-6-8-10-14-24-15-12-13-16(19)21-18(15)20/h12-13H,2-11,14H2,1H3 |
Clave InChI |
XTOURONVKFOKSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCOC1=C(N=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


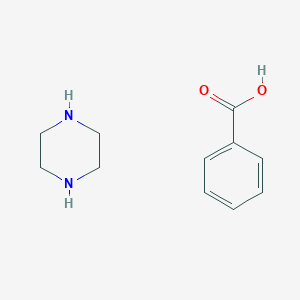
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
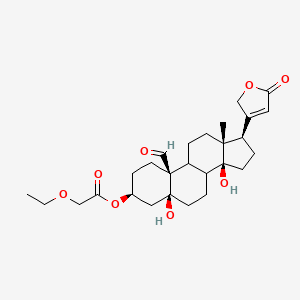
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
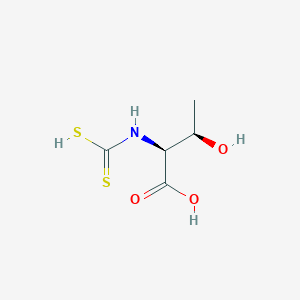
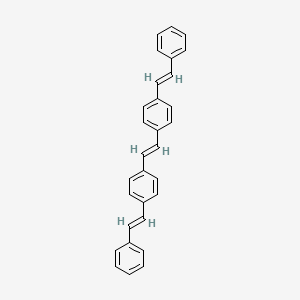


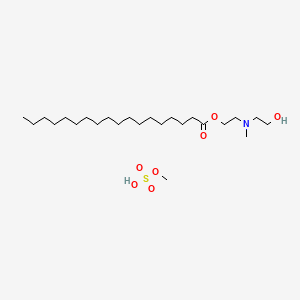
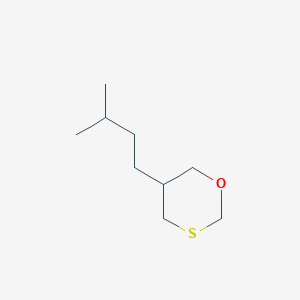
![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)

